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Compound of Interest

Compound Name: (R,R)-BMS-986397

Cat. No.: B15541103 Get Quote

Application Notes and Protocols: (R,R)-BMS-
986397
A First-in-Class Casein Kinase 1α (CK1α) Degrader
for Targeted Oncology Research
Audience: Researchers, scientists, and drug development professionals in oncology and

pharmacology.

Introduction: (R,R)-BMS-986397 (also known as CC-91633) is a potent and selective, orally

bioavailable molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal

degradation. By repurposing the Cereblon (CRBN) E3 ubiquitin ligase complex, BMS-986397

induces the ubiquitination and subsequent degradation of CK1α. This leads to the stabilization

and activation of the tumor suppressor protein p53, resulting in cell cycle arrest and apoptosis

in cancer cells with wild-type TP53. These application notes provide a summary of its

pharmacokinetic and pharmacodynamic properties and detailed protocols for its use in

preclinical research.

Pharmacokinetic and Pharmacodynamic Profile
Pharmacokinetics
(R,R)-BMS-986397 has been evaluated in a Phase 1 clinical trial (NCT04951778) in patients

with relapsed/refractory Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic
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Syndrome (HR-MDS).

Key Pharmacokinetic Parameters:

Parameter Finding Clinical Context

Administration

Oral, once daily (QD) for 3, 5,

or 7 consecutive days on a 28-

day cycle.

Phase 1 Dose Escalation

Study (NCT04951778).

Dose Range 0.1 mg to 5.0 mg.

Dose escalation to determine

Maximum Tolerated Dose

(MTD).

Exposure
Dose-dependent increase in

exposure (AUC and Cmax).

No significant difference

observed between AML and

HR-MDS patients.

Steady State
Reached by Day 5 of

continuous dosing.
---

Accumulation

Median accumulation of

approximately 15% in Cmax

between Day 1 and Day 5.

---

Pharmacokinetic parameters such as Area Under the Curve (AUC) and maximum plasma

concentration (Cmax) were assessed, though specific values are not publicly detailed.

Pharmacodynamics
The pharmacodynamic effects of (R,R)-BMS-986397 are directly linked to its mechanism of

action, leading to measurable downstream biological effects.

Key Pharmacodynamic Findings:
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Biomarker/Effect Dose Result

CK1α Degradation ≥ 1.5 mg
Up to 90% degradation in

blasts.

p53 Stabilization ≥ 2.2 mg
Sustained stabilization during

dosing days.

MIC-1 Levels ≥ 2.2 mg
Dose-dependent increase at

the last dosing day.

Peripheral Blasts ≥ 3.0 mg
Rapid reduction (median:

-87.8%).

Clinical Response (HR-MDS) Not specified
Complete Remission Rate

(CRR): 57.1%.

Clinical Response (AML) Not specified
Overall Response Rate (ORR):

12.1%.

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of (R,R)-BMS-986397 and a general

workflow for evaluating its activity.
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Mechanism of Action of (R,R)-BMS-986397
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Caption: Signaling pathway of (R,R)-BMS-986397.
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Experimental Workflow for (R,R)-BMS-986397 Evaluation
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Caption: General experimental workflow.

Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of

(R,R)-BMS-986397. Note: These are generalized protocols and may require optimization for

specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT-based)
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This protocol is for determining the cytotoxic effects of (R,R)-BMS-986397 on AML cell lines.

Materials:

AML cell line (e.g., MOLM-13, MV-4-11)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

(R,R)-BMS-986397 (stock solution in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Plate reader (570 nm)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of

culture medium.

Compound Treatment: Prepare serial dilutions of (R,R)-BMS-986397 in culture medium. Add

100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO)

and a no-cell background control.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve

the formazan crystals.

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

Protocol 2: Immunoblotting for Target Engagement and
Downstream Signaling
This protocol is for assessing the degradation of CK1α and the stabilization of p53.

Materials:

AML cells treated with (R,R)-BMS-986397

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-CK1α, anti-p53, anti-p21, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Lysis: Treat cells with various concentrations of (R,R)-BMS-986397 for a specified time

(e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
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Western Blotting: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using

an ECL substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to determine the

relative protein levels.

Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol is for quantifying apoptosis induced by (R,R)-BMS-986397 using Annexin V and

Propidium Iodide (PI) staining.

Materials:

AML cells treated with (R,R)-BMS-986397

Annexin V-FITC/PI Apoptosis Detection Kit

1X Binding Buffer

Flow cytometer

Procedure:

Cell Treatment: Treat cells with (R,R)-BMS-986397 at various concentrations for 48 hours.

Cell Harvesting: Harvest approximately 1 x 10^5 cells by centrifugation.

Washing: Wash the cells twice with cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC

and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

1 hour.

Data Interpretation:

Annexin V- / PI-: Live cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells

To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic modeling of
(R,R)-BMS-986397]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541103#pharmacokinetic-and-pharmacodynamic-
modeling-of-r-r-bms-986397]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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